molecular formula C18H12Cl2N4O3 B11493954 7-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one

7-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one

Cat. No.: B11493954
M. Wt: 403.2 g/mol
InChI Key: KOELWZXRJSCOHG-UHFFFAOYSA-N
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Description

7-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound features a unique combination of a tetrazole ring and a coumarin scaffold, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The tetrazole ring may interact with enzymes or receptors, modulating their activity. The coumarin scaffold can also contribute to the compound’s biological effects by interacting with cellular components and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one is unique due to the presence of both a tetrazole ring and a coumarin scaffold

Properties

Molecular Formula

C18H12Cl2N4O3

Molecular Weight

403.2 g/mol

IUPAC Name

7-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C18H12Cl2N4O3/c1-10-6-18(25)27-16-8-12(3-4-13(10)16)26-9-17-21-22-23-24(17)11-2-5-14(19)15(20)7-11/h2-8H,9H2,1H3

InChI Key

KOELWZXRJSCOHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NN=NN3C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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